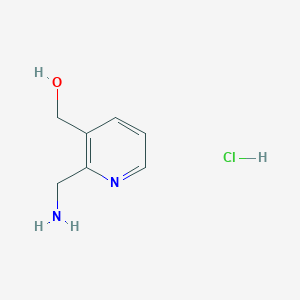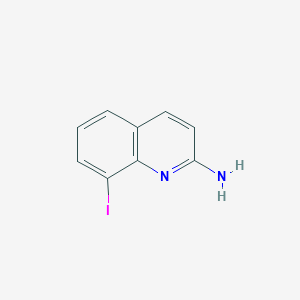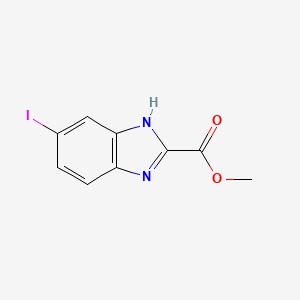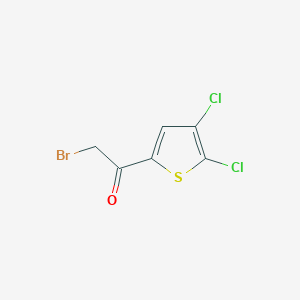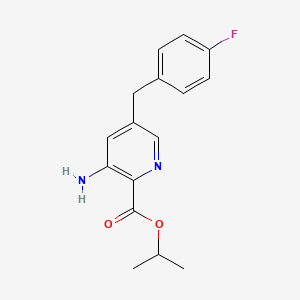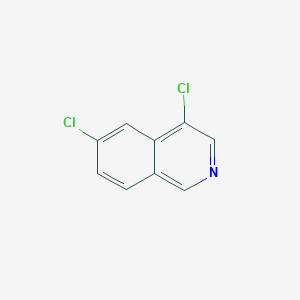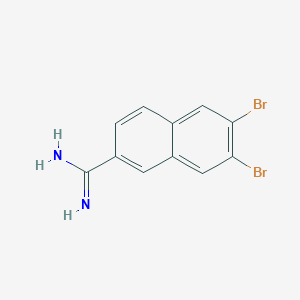
6,7-Dibromo-2-naphthimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dibromo-2-naphthimidamide is a chemical compound with the molecular formula C₁₁H₈Br₂N₂ It is a derivative of naphthalimide, characterized by the presence of two bromine atoms at the 6th and 7th positions of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromo-2-naphthimidamide typically involves the bromination of 2-naphthimidamide. The process begins with the preparation of 2-naphthimidamide, which is then subjected to bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions .
Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Dibromo-2-naphthimidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atoms are replaced by aryl or alkyl groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
6,7-Dibromo-2-naphthimidamide has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its luminescent properties.
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6,7-Dibromo-2-naphthimidamide involves its interaction with molecular targets such as DNA and proteins. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition of biological processes like DNA replication and protein synthesis. This makes it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
- 6,7-Dibromo-1,8-naphthalimide
- 4,5,6-Tribromo-2-naphthimidamide
- 6,7-Dichloro-2-naphthimidamide
Comparison: 6,7-Dibromo-2-naphthimidamide is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different electronic properties and biological activities, making it a distinct compound in its class .
Eigenschaften
Molekularformel |
C11H8Br2N2 |
|---|---|
Molekulargewicht |
328.00 g/mol |
IUPAC-Name |
6,7-dibromonaphthalene-2-carboximidamide |
InChI |
InChI=1S/C11H8Br2N2/c12-9-4-6-1-2-7(11(14)15)3-8(6)5-10(9)13/h1-5H,(H3,14,15) |
InChI-Schlüssel |
VOOTWZFBDQAPQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=CC(=C(C=C21)Br)Br)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


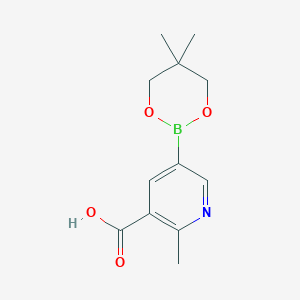
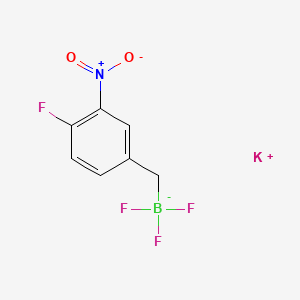

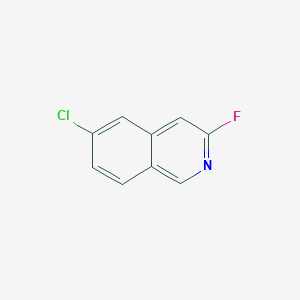
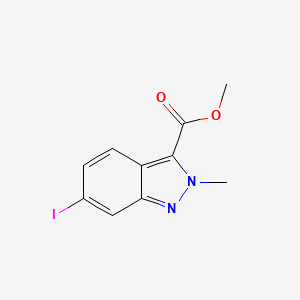
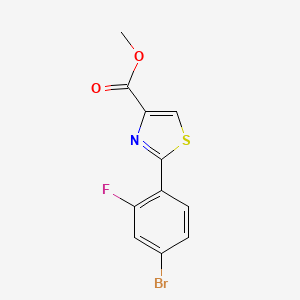
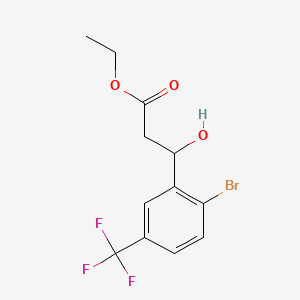
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13664045.png)
